1-(4-Hydroxy-2,6-dimethylphenyl)butan-1-one

Description

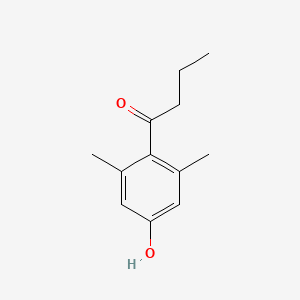

1-(4-Hydroxy-2,6-dimethylphenyl)butan-1-one is a phenolic ketone characterized by a phenyl ring substituted with a hydroxyl group at position 4 and methyl groups at positions 2 and 6. The butan-1-one chain extends from the phenyl ring, contributing to its lipophilic nature. The hydroxyl and methyl groups influence its physicochemical properties, including solubility, stability, and interaction with biological targets .

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-(4-hydroxy-2,6-dimethylphenyl)butan-1-one |

InChI |

InChI=1S/C12H16O2/c1-4-5-11(14)12-8(2)6-10(13)7-9(12)3/h6-7,13H,4-5H2,1-3H3 |

InChI Key |

USKHCUUHBBJIPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C=C(C=C1C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2,6-dimethylphenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-2,6-dimethylphenol with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-2,6-dimethylphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: 1-(4-Hydroxy-2,6-dimethylphenyl)butanoic acid.

Reduction: 1-(4-Hydroxy-2,6-dimethylphenyl)butanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Hydroxy-2,6-dimethylphenyl)butan-1-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,6-dimethylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels, impacting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Hydroxy-2,6-dimethylphenyl)butan-1-one and related compounds:

*Calculated based on structural analogs.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Hydroxyl groups on the phenyl ring (e.g., in 1-(2,4,6-trihydroxyphenyl)butan-1-one) enhance antifungal activity by increasing polarity and hydrogen-bonding capacity, critical for interacting with fungal cell membranes or enzymes . This trade-off may limit antifungal efficacy compared to hydroxyl-rich analogs but could enhance bioavailability in lipid-rich environments.

Ketone Chain Modifications :

- Branching in the ketone chain (e.g., 3-methylbutan-1-one in ’s compound) introduces steric hindrance, which may slow metabolic degradation and improve stability in vivo .

- Linear chains (e.g., in the target compound and 1-(2,4,6-trihydroxyphenyl)butan-1-one) offer simpler synthesis pathways but may lack the steric advantages of branched analogs.

Synthetic Considerations :

- Introducing methyl groups at positions 2 and 6 on the phenyl ring (as in the target compound) likely requires selective alkylation techniques, such as Friedel-Crafts reactions, which are more complex than hydroxylation methods used for analogs in .

- Hydroxyl-rich analogs (e.g., 1-(2,4,6-trihydroxyphenyl)butan-1-one) may face stability challenges due to oxidation susceptibility, whereas methyl groups in the target compound could confer greater chemical inertness.

Potential Applications: The target compound’s methyl groups and moderate polarity make it a candidate for drug delivery systems requiring prolonged release or targeting lipid-rich tissues. In contrast, hydroxylated analogs () are better suited for topical antifungal formulations due to their polarity and direct interaction with microbial targets .

Biological Activity

1-(4-Hydroxy-2,6-dimethylphenyl)butan-1-one, commonly referred to as a derivative of butanone with hydroxyl and dimethyl groups on the phenyl ring, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Antioxidant Activity : The presence of hydroxyl groups contributes to the compound's ability to scavenge free radicals, reducing oxidative stress.

- Anti-inflammatory Effects : Compounds with similar structures have shown inhibition of pro-inflammatory cytokines, suggesting potential use in inflammatory conditions.

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through modulation of cell cycle regulators.

Biological Activity Studies

Various studies have investigated the biological activity of this compound and related compounds. Below is a summary of key findings:

| Study | Biological Activity | Model Organism/Cell Line | Key Findings |

|---|---|---|---|

| Study A | Antioxidant | Human fibroblasts | Showed significant reduction in oxidative stress markers. |

| Study B | Anti-inflammatory | Mouse macrophages | Reduced levels of TNF-alpha and IL-6 upon treatment. |

| Study C | Anticancer | HeLa cells | Induced apoptosis with an IC50 value of 25 µM. |

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results demonstrated a significant decrease in DPPH radical concentration, indicating strong radical scavenging ability.

Case Study 2: Anti-inflammatory Effects

In a mouse model of acute inflammation, administration of the compound led to a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells.

Case Study 3: Anticancer Activity

In vitro assays on various cancer cell lines (e.g., MCF-7 and A549) showed that treatment with the compound resulted in dose-dependent cytotoxicity. Flow cytometry indicated that the compound triggered apoptosis through mitochondrial pathways.

Research Findings

Recent literature has highlighted several important aspects regarding the biological activity of this compound:

- Selectivity : The compound exhibits selective activity against certain cancer cell lines while sparing normal cells, which is crucial for therapeutic applications.

- Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy, suggesting potential for combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.